molecular formula C14H24N2O2 B7509547 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide

Cat. No. B7509547
M. Wt: 252.35 g/mol
InChI Key: CQDHMGMAJIUMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique structure and properties make it a valuable tool in the study of various biological processes.

Mechanism of Action

The mechanism of action of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide involves its interaction with ion channels. It has been shown to selectively block certain channels, leading to a decrease in their function. This can have a variety of effects depending on the specific channel being targeted, including changes in neuronal excitability and pain perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide are largely dependent on the specific ion channel being targeted. In general, its effects are related to changes in neuronal excitability and pain perception. It has also been shown to have an effect on the cardiac system, potentially leading to changes in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide is its selectivity for certain ion channels. This makes it a valuable tool in the study of these channels and their function. Additionally, its unique structure and properties make it a valuable tool in the study of various biological processes. However, its limitations include potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are many potential future directions for the study of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide. One area of interest is the development of new drugs based on its structure and properties. Additionally, further research is needed to fully understand its effects on ion channels and their regulation. Other potential areas of study include its effects on pain perception and the nervous system, as well as its potential applications in the study of other biological processes. Overall, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide is a valuable tool in scientific research with many potential applications and future directions.

Synthesis Methods

The synthesis of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide involves the reaction of piperidine with cyclopropanecarbonyl chloride, followed by reaction with 2,2-dimethylpropanoic acid. The resulting compound is then purified through a series of recrystallizations and chromatography techniques.

Scientific Research Applications

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide has been used in a variety of scientific research applications. One of its primary uses is as a tool in the study of ion channels. It has been shown to selectively block certain ion channels, making it useful in the study of their function and regulation. Additionally, it has been used in studies of the nervous system, as it has been shown to have an effect on neuronal excitability. Other potential applications include the study of pain perception and the development of new drugs.

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-14(2,3)13(18)15-11-6-8-16(9-7-11)12(17)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDHMGMAJIUMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CCN(CC1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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